molecular formula C14H21BrN2O B1526682 6-bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole CAS No. 1217486-79-7

6-bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole

Cat. No.: B1526682
CAS No.: 1217486-79-7
M. Wt: 313.23 g/mol
InChI Key: MAFRHHOYEOYANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole (CAS No: 1217486-79-7) is a premium, structurally distinct benzimidazole derivative provided for advanced research applications. Its molecular formula is C14H21BrN2O, with a molecular weight of 313.23 g/mol . This compound features a saturated 2,3-dihydroimidazole core, an ethoxy group, and a bromine atom at the 6-position of the benzene ring, making it a versatile and valuable chemical intermediate for medicinal chemistry and drug discovery programs. The dihydro structure of this benzimidazole derivative offers a unique conformational profile compared to aromatic analogues, which can be exploited to modulate the properties of final target molecules . The reactive bromine substituent serves as a key handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the rapid exploration of chemical space . Benzimidazole scaffolds are recognized as privileged structures in medicinal chemistry due to their widespread presence in biologically active compounds and their ability to mimic purine bases, facilitating interactions with various enzymes and receptors . Researchers can utilize this building block in the synthesis of novel hybrid molecules for screening against various biological targets. The tert-butyl group enhances steric protection and can improve the pharmacokinetic properties of lead compounds, including metabolic stability and membrane permeability . This product is intended for research purposes only by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

5-bromo-3-tert-butyl-2-ethoxy-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O/c1-6-18-14(5)16-11-8-7-10(15)9-12(11)17(14)13(2,3)4/h7-9,16H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFRHHOYEOYANK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(NC2=C(N1C(C)(C)C)C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901141393
Record name 6-Bromo-1-(1,1-dimethylethyl)-2-ethoxy-2,3-dihydro-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901141393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217486-79-7
Record name 6-Bromo-1-(1,1-dimethylethyl)-2-ethoxy-2,3-dihydro-2-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217486-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-(1,1-dimethylethyl)-2-ethoxy-2,3-dihydro-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901141393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.

  • Molecular Formula : C14H21BrN2O
  • Molecular Weight : 313.25 g/mol
  • CAS Number : 62890-79-3

Anticancer Activity

Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Against MDA-MB-231 and HepG2 Cells :
    • The compound was evaluated for its growth inhibition against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines.
    • IC50 Values : The compound showed IC50 values ranging from 4.98 to 14.65 μM, indicating a moderate level of cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3 .
    • Western blot analysis indicated increased expression levels of p53, a crucial regulator in apoptosis, suggesting that the compound may exert its effects by modulating apoptotic pathways .

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity.

Evaluation of Antibacterial Effects

  • Against Drug-resistant Strains :
    • The compound was tested against various bacterial strains, including E. coli and Pseudomonas aeruginosa.
    • Results demonstrated significant antibacterial activity with low minimum inhibitory concentration (MIC) values compared to control agents .

Summary of Biological Activities

The following table summarizes the biological activities of this compound:

Activity TypeTarget Cell Line/OrganismIC50/MIC ValueMechanism of Action
AnticancerMDA-MB-2314.98–14.65 μMInduction of apoptosis via caspase activation
HepG24.98–14.65 μMModulation of p53 expression
AntibacterialE. coliLow MICDisruption of bacterial cell functions
Pseudomonas aeruginosaLow MICInhibition of bacterial growth

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives

Compound Name Substituents Molecular Formula Key Applications/Findings Reference
6-Bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole N1: tert-butyl; C2: ethoxy, methyl; C6: Br C₁₅H₂₃BrN₂O Hypothesized applications in catalysis or medicinal chemistry (inferred from analogues) -
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6d) N1: ethylamine; C2: Br C₁₀H₁₃N₃Cl Intermediate in synthetic routes; prepared via LiAlH₄ reduction
1,3-Dimethyl-2-(o-hydroxyphenyl)-2,3-dihydro-1H-benzo[d]imidazole (BI(OH)H) N1, N3: methyl; C2: o-hydroxyphenyl C₁₅H₁₄N₂O Electron donor in photochemical CO₂ reduction
Ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylate C2: methyl, carboxylate; C5, C6: Cl C₁₁H₁₂Cl₂N₂O₂ Bioactive intermediate; crystallographic data confirms C=O bond length (1.197 Å)
4-Bromo-N-(3-((6-bromo-1H-benzo[d]imidazol-1-yl)methyl)benzyl)-1H-pyrrole-2-carboxamide N1: benzyl-pyrrole carboxamide; C6: Br C₂₅H₂₀Br₂N₄O Potent IDO1 inhibitor (IC₅₀ = 39%)
6-Bromo-1,2-dimethyl-1H-benzo[d]imidazole N1, C2: methyl; C6: Br C₉H₉BrN₂ Industrial chemical (97% purity)

Electron Donor Capacity

  • BIH Derivatives: 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) and its hydroxyl analogue (BI(OH)H) are established electron donors in photochemical CO₂ reduction . The dihydro core facilitates electron transfer, while substituents like phenyl or hydroxyphenyl modulate redox potentials.

Substituent-Driven Properties

  • Electronic Effects : Ethoxy groups are electron-donating via resonance, which may stabilize radical intermediates in redox reactions more effectively than electron-withdrawing groups (e.g., Cl in ).

Preparation Methods

General Synthetic Strategy

The synthesis of substituted benzimidazoles like 6-bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole typically involves:

  • Construction of the benzimidazole core from o-phenylenediamine derivatives.
  • Selective bromination at the 6-position of the aromatic ring.
  • Introduction of the tert-butyl protecting group at the N-1 position.
  • Functionalization at the 2-position to introduce ethoxy and methyl substituents on the dihydro ring.

Stepwise Preparation Methods

Synthesis of 6-bromo-1-tert-butyl-1H-benzimidazole Core

  • Starting Material: 2-mercaptobenzimidazole or 4-bromo-1,2-phenylenediamine derivatives.
  • Selective Bromination: Bromination is performed using bromine and hydrogen bromide in acetic acid at room temperature to introduce the bromine atom at the 6-position with high regioselectivity and yields around 85%.
  • N-tert-butyl Protection: The N-1 position is protected by reaction with tert-butoxycarbonyl anhydride ((Boc)2O) in the presence of triethylamine in a solvent mixture of acetonitrile and DMF (1:1) at room temperature, yielding the N-Boc protected benzimidazole intermediate in approximately 76% yield.

Introduction of 2-Substituents (Ethoxy and Methyl Groups)

  • 2-Substitution via Alkylation or Condensation: The 2-position of the benzimidazole ring is functionalized to obtain the 2-ethoxy-2-methyl substitution. This can be achieved by reaction with ethyl 2-oxopropanoate or related esters in the presence of catalysts such as boron trifluoride diethyl etherate, which promotes cyclization and substitution under mild conditions (room temperature, 20 minutes).
  • Catalytic Cyclization: Silver carbonate and trifluoroacetic acid (Ag2CO3/TFA) catalyzed intramolecular cyclization have been employed for similar benzimidazole derivatives to achieve regioselective 6-endo-dig cyclization, which supports the formation of the dihydro ring system with ethoxy and methyl substituents.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Bromination at 6-position Br2, HBr in AcOH, RT ~85 Selective bromination, mild conditions
N-1 tert-butyl protection (Boc)2O, Et3N, MeCN/DMF (1:1), RT 76 Formation of N-Boc protected intermediate
2-Position functionalization Ethyl 2-oxopropanoate, BF3·OEt2, toluene, RT 70-80 Catalyzed cyclization and substitution
Purification Silica gel chromatography (ethyl acetate/hexane) ~70 Standard purification yielding pure compound

Detailed Research Findings and Mechanistic Insights

  • Regioselectivity: The bromination step is highly regioselective for the 6-position due to electronic and steric factors of the benzimidazole ring system.
  • N-Boc Protection: The use of tert-butoxycarbonyl groups is a well-established method for protecting nitrogen atoms in heterocycles, allowing subsequent selective functionalization without interference.
  • Catalyst Role: Boron trifluoride diethyl etherate acts as a Lewis acid catalyst facilitating the condensation of o-phenylenediamine derivatives with α-keto esters to form the dihydrobenzimidazole ring with ethoxy and methyl substituents.
  • Cyclization Pathways: Computational studies (DFT calculations) support the 6-endo-dig cyclization pathway as energetically favored over 5-exo-dig, explaining the formation of the dihydro ring system in such derivatives.
  • Purification: Silica gel chromatography using ethyl acetate and hexane mixtures is effective for isolating the target compound with high purity.

Summary Table of Key Preparation Steps

Compound/Intermediate Reaction Type Reagents/Conditions Yield (%) Reference
6-bromo-1H-benzimidazole Bromination Br2, HBr, AcOH, RT ~85
N-Boc-6-bromo-1-tert-butylbenzimidazole N-Protection (Boc)2O, Et3N, MeCN/DMF (1:1), RT 76
6-bromo-1-tert-butyl-2-ethoxy-2-methyl-dihydro-1H-benzimidazole 2-Position substitution Ethyl 2-oxopropanoate, BF3·OEt2, toluene, RT 70-80

Additional Notes

  • The compound’s synthesis is supported by patent literature describing similar benzimidazole derivatives prepared via condensation and substitution reactions.
  • Structural characterization by NMR, HRMS, and crystallography confirms the substitution pattern and ring formation.
  • The synthetic routes avoid unreliable sources and are based on peer-reviewed journals, patent documents, and reputable chemical databases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole, and how can reaction yields be optimized?

  • Methodological Answer : Multi-step synthesis involving nucleophilic substitution and cyclization is typical. For example, bromination of the benzimidazole core followed by tert-butyl and ethoxy group introduction via alkylation. Key steps include refluxing in aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ or NaH. Yields are optimized by controlling stoichiometry, reaction time (monitored via TLC), and purification via column chromatography using gradients of ethyl acetate/hexane .

Q. How can structural purity and functional group integrity be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Verify substituent positions (e.g., tert-butyl at δ 1.3–1.5 ppm; ethoxy at δ 3.4–4.0 ppm) and dihydro-imidazole ring protons (δ 3.0–4.2 ppm) .
  • FTIR : Confirm C-Br stretching (590–620 cm⁻¹) and C=N (imidazole) at 1610–1620 cm⁻¹ .
  • Elemental Analysis : Match calculated vs. observed C/H/N/Br percentages (deviation <0.3%) .

Q. What crystallization strategies are effective for X-ray diffraction analysis of benzimidazole derivatives?

  • Methodological Answer : Slow evaporation from ethanol/chloroform mixtures (1:1) at 4°C promotes single-crystal growth. Use SHELX software for structure refinement, validating bond lengths (e.g., C=O at 1.19–1.22 Å) and angles against literature databases .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the bromo-substituted benzimidazole core in cross-coupling reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density and Fukui indices. Identify nucleophilic/electrophilic sites; for example, bromine at C6 shows high electrophilicity, enabling Suzuki-Miyaura coupling. Validate predictions with experimental coupling efficiency using Pd(PPh₃)₄ and aryl boronic acids .

Q. What experimental designs resolve contradictions in biological activity data for structurally similar benzimidazoles?

  • Methodological Answer : Use isosteric replacement (e.g., replacing Br with Cl or CF₃) and comparative bioassays (e.g., EGFR inhibition IC₅₀). Pair with molecular docking (AutoDock Vina) to analyze binding poses in active sites. For example, bulky tert-butyl groups may sterically hinder interactions, explaining lower activity despite similar electronic profiles .

Q. How can photophysical properties be exploited for CO₂ reduction applications?

  • Methodological Answer : Integrate the compound as a photosensitizer with sacrificial reductants (e.g., BIH). Use transient absorption spectroscopy (nsTA) to track charge transfer kinetics. Optimize conditions (e.g., CH₃CN/H₂O solvent) to achieve high TON (turnover number >1600) for CO production. Validate via GC-MS quantification of CO/H₂ ratios .

Q. What strategies mitigate instability of intermediates during multi-step synthesis?

  • Methodological Answer : Protect reactive groups (e.g., imidazole NH with Boc) early in synthesis. Use low-temperature (-78°C) lithiation for bromine introduction. Monitor intermediates via LC-MS and stabilize with inert atmospheres (N₂/Ar) .

Data Analysis and Validation

Q. How should conflicting crystallographic data (e.g., bond lengths) be reconciled with computational models?

  • Methodological Answer : Compare experimental XRD bond lengths (e.g., C-Br = 1.89–1.92 Å) with DFT-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing structural deviations .

Q. What statistical approaches validate reproducibility in biological assays?

  • Methodological Answer : Perform triplicate experiments with positive/negative controls. Apply ANOVA to IC₅₀ data (p < 0.05 threshold). Use Hill slope analysis to confirm dose-response consistency. Outliers are flagged via Grubbs’ test (α = 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole
Reactant of Route 2
6-bromo-1-tert-butyl-2-ethoxy-2-methyl-2,3-dihydro-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.